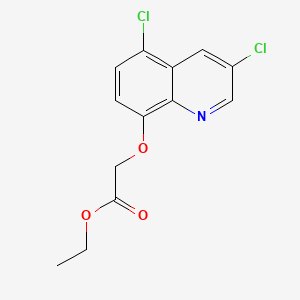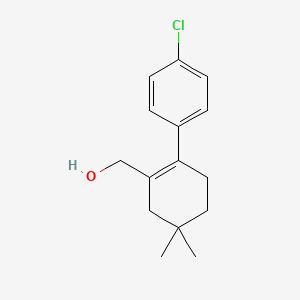![molecular formula C21H33NO2 B565735 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol CAS No. 402616-28-8](/img/structure/B565735.png)
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol
Übersicht
Beschreibung
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol (DMO) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a colorless liquid with a characteristic odor and has a boiling point of 128°C and a melting point of -24°C. DMO is used as a reagent in organic synthesis, as a solvent, and as a stabilizer for a variety of organic compounds. It is also used as a medium for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol is a compound that belongs to a class of chemicals known for their potential in various scientific applications, including materials science and pharmaceutical research. Although not directly mentioned in the reviewed literature, compounds with similar structural features, such as 1,2-oxazines and related derivatives, have been extensively studied for their synthetic utility and potential applications in creating novel materials and therapeutic agents. For example, the synthesis and properties of 1,2-oxazines, as outlined by Sainsbury (1991), highlight the broader relevance of this class of compounds in chemical synthesis and potential applications in drug development and material science (Sainsbury, 1991).
Applications in Material Science
Materials based on polymers and small molecules that incorporate oxazole derivatives, akin to the structural motifs seen in 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol, have been explored for their applications in creating advanced materials. For instance, Salimgareeva and Kolesov (2005) investigated plastic scintillators incorporating oxazole derivatives, demonstrating the compound's potential in enhancing the properties of materials used in radiation detection (Salimgareeva & Kolesov, 2005).
Potential for Drug Discovery and Biomedical Applications
The exploration of oxazole derivatives for biomedical applications has been a significant area of research. While specific studies on 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol's applications in drug discovery are not directly available, the research into similar compounds provides insights into its potential. For example, the study of the toxicity and biological effects of related molecules, such as ethyl tertiary-butyl ether, provides a basis for understanding how oxazole derivatives might interact within biological systems, suggesting avenues for drug development and therapeutic interventions (Mcgregor, 2007).
Eigenschaften
IUPAC Name |
[2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23)17-24-18(2)22-21/h10-13,23H,3-9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZZSDQLOHNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747649 | |
| Record name | {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol | |
CAS RN |
402616-28-8 | |
| Record name | {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


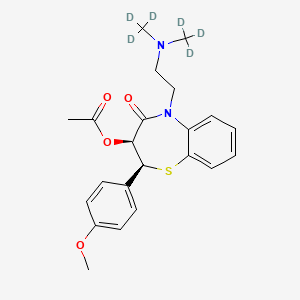
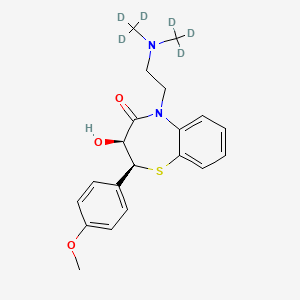
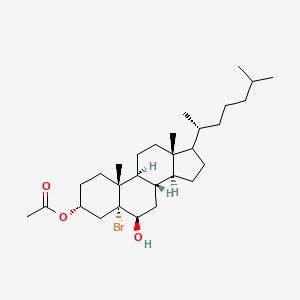

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)
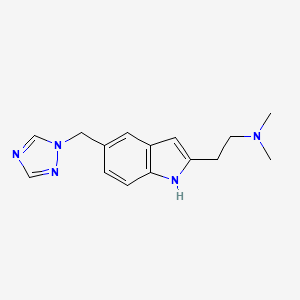
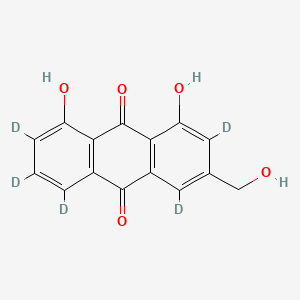
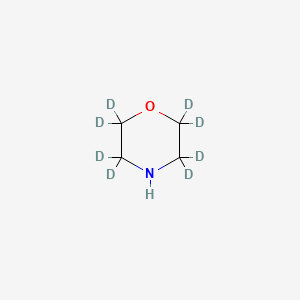
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

